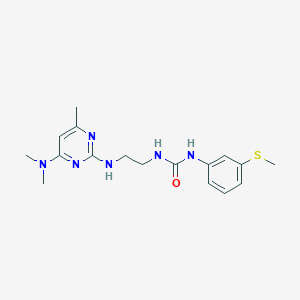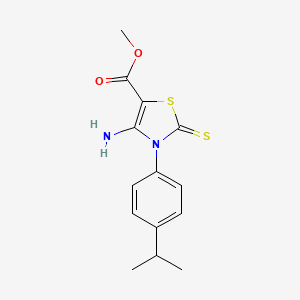
Methyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has highlighted innovative synthesis techniques and chemical transformations involving thiazole derivatives, emphasizing their utility in creating complex molecules. For instance, a study demonstrated the intramolecular cyclization process to synthesize ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, highlighting the versatility of thiazole compounds in facilitating unique chemical reactions (Remizov, Pevzner, & Petrov, 2019). Such methodologies expand the toolbox for synthesizing heterocyclic compounds with potential biological activity.
Photophysical Properties and Material Science Applications
Thiazole derivatives exhibit interesting photophysical properties, making them suitable for material science applications. A study on 5-N-Arylaminothiazoles revealed that sulfur-containing functional groups significantly impact the electronic structures of thiazoles, which could be harnessed for developing fluorescent molecules for sensing applications (Murai, Furukawa, & Yamaguchi, 2018). This research underscores the potential of thiazole derivatives in creating advanced materials for detecting hazardous compounds and metals.
Antimicrobial Agents
Thiazole derivatives are also explored for their antimicrobial properties. For example, formazans derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been studied as antimicrobial agents, showcasing the bioactive potential of thiazole-based compounds (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the relevance of such compounds in developing new therapeutic agents against bacterial and fungal infections.
Drug Discovery and Design Mimics
In the realm of drug discovery, thiazole derivatives serve as valuable scaffolds. 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) , for instance, are explored as constrained heterocyclic γ-amino acids, mimicking secondary structures of proteins, which could be beneficial in designing novel drugs (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015). This research highlights the potential of thiazole derivatives in medicinal chemistry for creating compounds with specific biological activities.
Eigenschaften
IUPAC Name |
methyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-8(2)9-4-6-10(7-5-9)16-12(15)11(13(17)18-3)20-14(16)19/h4-8H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQUAAYJKNBKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)
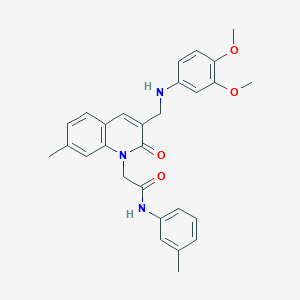

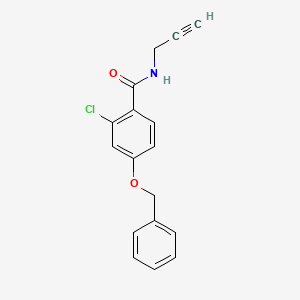
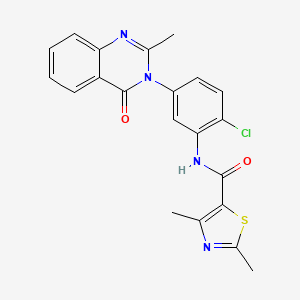
![N-(2-furylmethyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2527818.png)
methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)
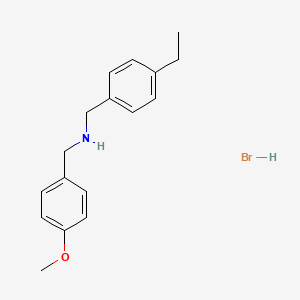


![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

